molecular formula C21H17NO B3060313 1-Methyl-3,3-diphenylindolin-2-one CAS No. 22136-54-5

1-Methyl-3,3-diphenylindolin-2-one

Cat. No. B3060313
CAS RN: 22136-54-5
M. Wt: 299.4 g/mol
InChI Key: FKLMILZAWJDMIS-UHFFFAOYSA-N
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Description

1-Methyl-3,3-diphenylindolin-2-one is a chemical compound . It is often used in laboratory settings .


Synthesis Analysis

The synthesis of 3,3-diphenylindolin-2-one, a similar compound, has been described in the literature . The process involves dissolving indoline-2,3-dione in TfOH and adding benzene dropwise under a nitrogen atmosphere. The mixture is then stirred at ambient temperature for 18 hours .


Molecular Structure Analysis

The molecular formula of 1-Methyl-3,3-diphenylindolin-2-one is C21H17NO . Its molecular weight is 299.37 .

Scientific Research Applications

Organic Synthesis and Methodology

The indole moiety in this compound serves as a versatile building block in organic synthesis. Researchers have utilized it for constructing complex molecules, such as natural products and pharmaceuticals. Novel synthetic methods involving 1-Methyl-3,3-diphenylindolin-2-one have been explored to access diverse indole derivatives.

For more information, you can refer to the original research articles:

Mechanism of Action

Target of Action

1-Methyl-3,3-diphenylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Methyl-3,3-diphenylindolin-2-one may also interact with various targets.

Mode of Action

The mode of action of 1-Methyl-3,3-diphenylindolin-2-one is currently unknown due to the lack of research on this specific compound. Indole derivatives, in general, are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 1-Methyl-3,3-diphenylindolin-2-one, may affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities of indole derivatives , it is likely that 1-Methyl-3,3-diphenylindolin-2-one may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

1-methyl-3,3-diphenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-22-19-15-9-8-14-18(19)21(20(22)23,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLMILZAWJDMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391315
Record name 1-METHYL-3,3-DIPHENYLINDOLIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3,3-diphenylindolin-2-one

CAS RN

22136-54-5
Record name 1-METHYL-3,3-DIPHENYLINDOLIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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